molecular formula C11H5ClF3N3O4 B2710663 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid CAS No. 1975118-57-0

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Cat. No.: B2710663
CAS No.: 1975118-57-0
M. Wt: 335.62
InChI Key: ZVLAUZLYNWDCFH-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Halogenation: Chlorination of the phenyl ring.

    Formation of Pyrazole Ring: Cyclization reaction to form the pyrazole ring.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: Used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of functional groups like nitro and trifluoromethyl can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)-3-methylpyrazole-4-carboxylic acid
  • 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-5-carboxylic acid
  • 1-(2-Bromo-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Uniqueness

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity, which can be advantageous in drug development.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3O4/c12-7-3-5(18(21)22)1-2-8(7)17-4-6(10(19)20)9(16-17)11(13,14)15/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAUZLYNWDCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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